1-Bromo-3-iso-butyloxy-4-methoxybenzene
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Overview
Description
1-Bromo-3-iso-butyloxy-4-methoxybenzene is an organic compound with the molecular formula C11H15BrO2 It is a derivative of benzene, featuring a bromine atom, an iso-butyloxy group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-iso-butyloxy-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged intermediate, which then loses a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound typically involves the bromination of 3-iso-butyloxy-4-methoxybenzene using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-iso-butyloxy-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-iso-butyloxy-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-iso-butyloxy-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atom and the ether groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methoxybenzene: Lacks the iso-butyloxy group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Bromo-4-methoxybenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
1-Bromo-3-iso-propoxy-4-methoxybenzene: Similar but with an iso-propoxy group instead of iso-butyloxy, influencing its physical and chemical properties.
Uniqueness
1-Bromo-3-iso-butyloxy-4-methoxybenzene is unique due to the presence of both iso-butyloxy and methoxy groups, which provide steric hindrance and electronic effects that can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
4-bromo-1-methoxy-2-(2-methylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-8(2)7-14-11-6-9(12)4-5-10(11)13-3/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJSHWKJHRMJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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